molecular formula C17H20BrNO3 B3459100 [(3-Bromo-4-methoxyphenyl)methyl][(2,3-dimethoxyphenyl)methyl]amine

[(3-Bromo-4-methoxyphenyl)methyl][(2,3-dimethoxyphenyl)methyl]amine

Cat. No.: B3459100
M. Wt: 366.2 g/mol
InChI Key: PDIQWISRAALROZ-UHFFFAOYSA-N
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Description

[(3-Bromo-4-methoxyphenyl)methyl][(2,3-dimethoxyphenyl)methyl]amine is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of bromine and methoxy groups attached to a phenyl ring, making it a derivative of phenethylamine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Bromo-4-methoxyphenyl)methyl][(2,3-dimethoxyphenyl)methyl]amine typically involves multi-step organic reactions. One common synthetic route includes:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. Specific conditions such as temperature, pressure, and the use of catalysts are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

[(3-Bromo-4-methoxyphenyl)methyl][(2,3-dimethoxyphenyl)methyl]amine undergoes various types of chemical reactions, including:

    Oxidation: Conversion of the amine group to a nitro group or other oxidized forms.

    Reduction: Reduction of the nitro group back to an amine.

    Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as sodium methoxide or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions may produce various substituted phenethylamines.

Scientific Research Applications

[(3-Bromo-4-methoxyphenyl)methyl][(2,3-dimethoxyphenyl)methyl]amine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Studied for its potential interactions with biological systems and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of [(3-Bromo-4-methoxyphenyl)methyl][(2,3-dimethoxyphenyl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter systems, enzymes, or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(3-Bromo-4-methoxyphenyl)methyl][(2,3-dimethoxyphenyl)methyl]amine is unique due to the combination of bromine and methoxy groups on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(3-bromo-4-methoxyphenyl)-N-[(2,3-dimethoxyphenyl)methyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrNO3/c1-20-15-8-7-12(9-14(15)18)10-19-11-13-5-4-6-16(21-2)17(13)22-3/h4-9,19H,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDIQWISRAALROZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNCC2=C(C(=CC=C2)OC)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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